molecular formula C15H13F2NO4 B3156250 Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 82419-34-9

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No.: B3156250
CAS No.: 82419-34-9
M. Wt: 309.26 g/mol
InChI Key: TZSXJUSNOOBBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Fluorinated Quinoline Derivatives in Drug Discovery

Quinoline derivatives have been pivotal in medicinal chemistry since the early 20th century, with their biological versatility spanning antimicrobial, anticancer, and antiviral activities. The introduction of fluorine atoms into quinoline scaffolds emerged as a transformative strategy in the 1980s, driven by fluorine’s ability to modulate electronic properties, improve lipophilicity, and enhance binding affinity through polar interactions. For instance, fluorinated quinolines like ciprofloxacin revolutionized antibiotic therapy by leveraging fluorine’s electron-withdrawing effects to strengthen DNA gyrase inhibition.

Recent advancements in nucleophilic fluorination techniques, such as the concerted electron-transfer mechanism reported by Li et al. (2023), have enabled precise C–H fluorination of electron-deficient azaarenes like quinolines. This method bypasses unstable intermediates, allowing efficient synthesis of fluorinated derivatives with tailored pharmacological profiles. The strategic placement of fluorine atoms at positions 9 and 10 in the target compound likely augments its metabolic stability and target engagement, a hypothesis supported by studies on analogous fluorinated quinolines.

Table 1: Impact of Fluorine Substitution on Quinoline Bioactivity

Quinoline Derivative Fluorine Position Biological Activity Key Finding
8-Fluoro-2,3-dimethylquinolin-4-yl benzoate C8 Antifungal 82% inhibition of S. sclerotiorum at 50 μg/mL
Oxazino-quinoline 34 C8 Antiproliferative IC~50~ = 0.12 μM (A375 cells), GLI1 reduction
Target compound C9, C10 In silico prediction Enhanced DNA intercalation and kinase inhibition

Structural Uniqueness of the Oxazino[2,3,4-Ij]Quinoline Scaffold

The fused oxazino-quinoline scaffold in ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate introduces conformational rigidity, which optimizes pharmacophore alignment for target binding. The 1,4-oxazine ring fused to the quinoline core restricts rotational freedom, reducing entropic penalties during protein-ligand interactions. This rigidification is exemplified in oxazino-quinoline derivatives like compound 26 , which demonstrated submicromolar antiproliferative activity against melanoma cells (IC~50~ = 0.19 μM) and strong GLI1 protein suppression.

The compound’s substituents further refine its bioactivity:

  • Ethyl carboxylate at C6 : Enhances solubility and serves as a hydrogen bond acceptor, mimicking natural substrates in enzyme active sites.
  • Methyl group at C3 : Steric hindrance that may prevent off-target interactions while stabilizing the oxazine ring’s chair conformation.
  • Difluoro motif at C9/C10 : Electron-withdrawing effects polarize the quinoline π-system, facilitating intercalation with DNA or stacking interactions with aromatic residues in kinases.

X-ray crystallography of analogous compounds, such as 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, reveals planar quinoline rings with substituents adopting equatorial positions to minimize steric clash. This structural insight supports the hypothesis that the target compound’s difluoro and methyl groups adopt similar low-energy conformations, optimizing binding to hydrophobic pockets.

Properties

IUPAC Name

ethyl 6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXJUSNOOBBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116564
Record name Ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82419-34-9
Record name Ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82419-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is used to study biological processes and pathways. Its interactions with biological macromolecules can provide insights into cellular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other oxazinoquinoline derivatives but differs in substituent patterns, which critically influence biological activity and physicochemical properties:

Compound Substituents Key Differences
Levofloxacin ((3S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid) - 9-Fluoro
- 10-(4-methylpiperazinyl)
- Carboxylic acid (not ester)
Lack of 10-fluoro and ethyl ester in levofloxacin enhances water solubility and antibacterial potency.
Compound 6c (10-(4-(2-(5-chlorothiophen-2-yl)-2-(methoxyimino)ethyl)piperazin-1-yl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-Ij]quinoline-6-carboxylic acid) - 10-substituted piperazinyl-thienyl group
- Carboxylic acid
Bulkier piperazinyl-thienyl substituent increases steric hindrance, altering bacterial target affinity.
OA-02 ((E)-7-((E)-benzylidenehydrazono)-10-(4-methylpiperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid) - Hydrazono-benzylidene group at position 7
- Carboxylic acid
Hydrazone modification enhances insecticidal activity by targeting sterol carrier proteins.

Substituent Impact Analysis :

  • Fluorine at C9/C10: Dual fluorine substitution in the target compound enhances electronegativity and DNA gyrase binding compared to mono-fluoro analogues like levofloxacin .
  • Ethyl Ester vs. Carboxylic Acid : The ethyl ester reduces polarity, improving cell membrane penetration but requiring hydrolysis for activation .
  • Piperazinyl Modifications : Substituents at position 10 influence Gram-negative vs. Gram-positive bacterial selectivity .
Physicochemical Properties
Property Target Compound Levofloxacin Compound 6c
Melting Point (°C) Not reported 227–228 180–181
Molecular Weight (g/mol) 309.26 361.37 522.95
LogP (Predicted) 1.8–2.2 0.5 2.9
Aqueous Solubility (mg/mL) <0.1 3.4 <0.05

The ethyl ester group in the target compound increases lipophilicity (higher LogP) compared to levofloxacin, reducing solubility but enhancing tissue distribution .

Biological Activity

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate (CAS No. 82419-34-9) is a novel compound with significant biological activity. Its unique structure, characterized by a bicyclic oxazinoquinoline core and difluoromethyl substitutions, positions it as a potential candidate for various pharmacological applications.

PropertyValue
Molecular FormulaC15H13F2NO4
Molecular Weight309.27 g/mol
CAS Number82419-34-9
Boiling PointNot available
Purity97%

Research indicates that this compound exhibits antibacterial properties . It appears to interact with bacterial DNA, inhibiting replication processes which suggests its potential as an antimicrobial agent . Additionally, preliminary studies have hinted at anti-inflammatory effects , although further investigation is warranted to clarify these properties and mechanisms .

Antimicrobial Activity

A study focused on the compound's efficacy against various bacterial strains demonstrated significant inhibitory effects. The mechanism likely involves binding to DNA and disrupting normal replication processes.

Anti-inflammatory Effects

Preliminary findings indicate that this compound may exhibit anti-inflammatory properties. Further research is needed to confirm these effects and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 9-fluoroquinolinecarboxylateFluorine substitution on quinolineAntimicrobial
7-Oxoquinoline derivativesVarious substitutionsAntiviral properties
Difluorinated quinolinesDifluoromethyl groupsAnticancer activity

This table highlights the unique combination of difluoromethyl substitution and oxazinoquinoline framework in this compound that may confer distinct biological activities not observed in other derivatives .

Safety and Handling Considerations

Due to the presence of functional groups such as the ester group and fluorine atoms, safety considerations are paramount. The compound may exhibit mild irritant properties; thus, appropriate personal protective equipment (PPE) should be used during handling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and fluorination. For example, intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a common fluoroquinolone precursor) undergo N-propargylation followed by click reactions with azides under Sharpless conditions to form triazole-substituted analogs . Optimization includes controlling reaction temperature (typically 60–80°C), solvent selection (e.g., DMF or ethanol), and catalyst use (e.g., Cu(I) for click chemistry). Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions and stereochemistry. For example, 19F^{19}\text{F}-NMR identifies fluorine atoms at positions 9 and 10 . X-ray crystallography (as demonstrated for related fluoroquinolones) resolves the tricyclic [1,4]oxazinoquinoline core and confirms the (S)-enantiomer configuration when applicable . High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

  • Methodological Answer : Purity is quantified via reverse-phase HPLC using a C18 column and UV detection at 254–280 nm. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolytic or oxidative byproducts. For chiral purity, chiral stationary phase HPLC (e.g., Chiralpak AD-H) separates enantiomers, critical given the compound’s role as a levofloxacin impurity .

Advanced Research Questions

Q. How can synthetic byproducts or impurities (e.g., Levofloxacin Impurity 10) be resolved, and what analytical strategies distinguish regioisomers?

  • Methodological Answer : Impurities arise from incomplete fluorination or incorrect cyclization. Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) isolates byproducts. Regioisomers are differentiated using 1H^{1}\text{H}-19F^{19}\text{F} HOESY NMR to map spatial proximity between fluorine and protons . For chiral impurities, polarimetric analysis or circular dichroism (CD) spectroscopy identifies enantiomeric excess .

Q. What computational tools predict the compound’s bioactivity and interactions with bacterial targets (e.g., DNA gyrase)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models binding to DNA gyrase’s ATP-binding pocket. Parameters include grid boxes centered on active sites (e.g., 4UEI PDB structure) and OPLS force fields for energy minimization . Toxicity predictions (DataWarrior) assess mutagenicity and tumorigenicity risks using QSAR models .

Q. What strategies improve the compound’s metabolic stability while retaining antimicrobial activity?

  • Methodological Answer : Structural modifications focus on substituent optimization:

  • Fluorine positioning : 9,10-Difluoro groups enhance DNA gyrase binding but may increase cytotoxicity. Comparative MIC assays against S. aureus and E. coli guide fluorination patterns .
  • Oxazinoquinoline core : Introducing methyl groups at position 3 improves metabolic stability by reducing hepatic CYP450 oxidation .
  • Ester hydrolysis : Replacing the ethyl ester with a carboxylic acid (via hydrolysis) enhances bioavailability but requires pH-adjusted formulations .

Q. How do researchers analyze conflicting data in structure-activity relationships (SAR) for fluoroquinolone analogs?

  • Methodological Answer : Contradictions (e.g., variable MICs against Gram-negative vs. Gram-positive bacteria) are resolved by:

  • Comparative docking : Assessing binding affinity variations across bacterial gyrase isoforms .
  • Resistance profiling : Testing against mutant strains (e.g., gyrA mutants) to identify target-specific efficacy .
  • Physicochemical profiling : LogP and pKa measurements correlate lipophilicity with membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.